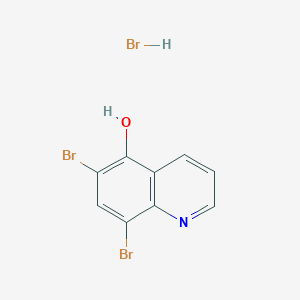

6,8-Dibromoquinolin-5-ol hydrobromide

Description

Significance of Quinolines in Organic Synthesis and Heterocyclic Chemistry

Quinolines are of paramount importance in both organic synthesis and heterocyclic chemistry. nih.govacgpubs.org They are integral to the structure of numerous natural products, particularly alkaloids, many of which exhibit potent physiological activities. researchgate.net The antimalarial drug quinine, for instance, features a quinoline (B57606) core and has been a cornerstone in the fight against malaria for centuries. nih.gov This historical significance has spurred extensive research into the synthesis and functionalization of the quinoline scaffold, leading to the development of a plethora of synthetic methodologies.

In organic synthesis, quinolines serve as versatile precursors for the construction of more complex molecular frameworks. chemicalbook.com The nitrogen atom in the pyridine (B92270) ring can be readily protonated or alkylated, and the ring system can undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.gov Classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses provide reliable routes to the quinoline core, while modern techniques offer more efficient and atom-economical alternatives. researchgate.net

The significance of quinolines extends to materials science, where their derivatives are utilized in the creation of dyes, sensors, and organic light-emitting diodes (OLEDs). nih.gov Their ability to chelate metal ions has also led to their use as ligands in catalysis and as analytical reagents. researchgate.net

Overview of Brominated Quinoline Derivatives in Synthetic Methodologies

The introduction of bromine atoms onto the quinoline scaffold dramatically enhances its synthetic utility. Brominated quinolines are key intermediates in the synthesis of a wide range of functionalized derivatives. The carbon-bromine bond serves as a versatile handle for introducing new functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecules with tailored electronic and steric properties.

The position of bromination on the quinoline ring is crucial and can be directed by the reaction conditions and the presence of other substituents. nih.gov For example, the bromination of quinolin-4(1H)-ones can occur at different positions depending on the nature of the substituent at the C3 position. nih.gov This regioselectivity is vital for the targeted synthesis of specific isomers with desired biological or material properties.

Brominated quinoline derivatives themselves have shown interesting biological activities. The presence of bromine atoms can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. fishersci.ca

While the broader class of brominated quinolines is well-studied, specific isomers can be more elusive in the scientific literature. The compound 6,8-Dibromoquinolin-5-ol (B13140585) hydrobromide represents one such case, where detailed public information is scarce. The following sections will attempt to collate the available knowledge on this specific chemical entity, drawing inferences from related, more thoroughly investigated compounds where necessary.

Due to the limited availability of specific data for 6,8-Dibromoquinolin-5-ol hydrobromide in publicly accessible scientific literature, detailed research findings and data tables for this specific compound cannot be provided at this time. The following table contains information on a closely related compound, 6,8-dibromoquinoline (B11842131), to provide some context on the properties of a dibrominated quinoline scaffold.

Table 1: Physicochemical Properties of 6,8-Dibromoquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₅Br₂N | nih.gov |

| Molecular Weight | 286.95 g/mol | nih.gov |

| Melting Point | 99-100 °C | nih.gov |

| Appearance | Colorless plates | nih.gov |

| Crystal System | Monoclinic | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

188594-91-4 |

|---|---|

Molecular Formula |

C9H6Br3NO |

Molecular Weight |

383.86 g/mol |

IUPAC Name |

6,8-dibromoquinolin-5-ol;hydrobromide |

InChI |

InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H |

InChI Key |

BWEJWGSKQGYGEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization Techniques for Brominated Quinoline Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is fundamental to verifying the molecular structure of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while two-dimensional (2D) experiments establish connectivity between atoms.

For brominated quinoline (B57606) derivatives, ¹H NMR spectra reveal the number, position, and electronic environment of protons on the quinoline core. The chemical shifts (δ) are influenced by the presence of electron-withdrawing bromine atoms and electron-donating hydroxyl groups. For instance, in the related compound 5,7-dibromo-8-hydroxyquinoline, proton signals are observed at specific chemical shifts that confirm the substitution pattern. researchgate.net The coupling constants (J) between adjacent protons help to establish their relative positions. nih.gov

¹³C NMR, often run with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of carbons directly bonded to bromine atoms are significantly affected. More advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can distinguish between CH, CH₂, and CH₃ groups, which is useful for more complex derivatives. youtube.com

2D NMR techniques are crucial for unambiguous structural assignment, especially for complex substitution patterns. researchgate.netuncw.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. uncw.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and identifying the positions of quaternary carbons and substituents like the bromine atoms. uncw.edumdpi.com

In the analysis of 3,5,6,7-tetrabromo-8-methoxyquinoline, 1D and 2D NMR techniques were used to confirm the structure, with HETCOR (an older version of HSQC) experiments showing key correlations between specific carbon and proton signals. nih.gov Similarly, for 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, the disappearance of certain proton signals compared to the starting material confirmed the positions of bromination. nih.gov

Table 1: Representative ¹H NMR Data for a Dibromo-hydroxyquinoline Derivative (5,7-dibromo-8-hydroxyquinoline in DMSO)

| Proton | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

| H-2 | 8.98 | dd | J₂₃ = 17.43 |

| H-4 | 8.46 | dd | J₄₂ = 17.82 |

| H-6 | 7.85 | s | |

| H-3 | 7.77 | dd | J₃₂ = 1.62 |

| OH | 3.37 | s | |

| Data sourced from a study on 5,7-dibromo-8-hydroxyquinoline. researchgate.net |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. researchgate.net

For 6,8-Dibromoquinolin-5-ol (B13140585) hydrobromide, key absorption bands would be expected that confirm its structure:

O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, indicates the presence of the hydroxyl (-OH) group. In a study of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, a broad band at 3353 cm⁻¹ was characteristic of the O-H stretch. nih.gov

N-H Stretching: The hydrobromide salt form would result in a protonated quinoline nitrogen (N⁺-H), which would exhibit a broad absorption band in the 2200-3000 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the quinoline system occur in the 1400-1650 cm⁻¹ region. astrochem.org

C-O Stretching: The C-O stretching of the phenolic hydroxyl group would be observed in the 1200-1300 cm⁻¹ range.

C-Br Stretching: Vibrations corresponding to the carbon-bromine bonds are found in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for 6,8-Dibromoquinolin-5-ol hydrobromide

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Quaternary N⁺-H | Stretching | 2200 - 3000 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| C-Br | Stretching | 500 - 700 |

| Frequency ranges are general and can be influenced by the specific molecular structure and sample state. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. researchgate.net

For 6,8-Dibromoquinolin-5-ol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. rsc.org A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound with two bromine atoms, like 6,8-Dibromoquinolin-5-ol, will exhibit a characteristic triplet peak pattern (M, M+2, M+4) in its molecular ion region, with a relative intensity ratio of approximately 1:2:1.

Collision-induced dissociation (CID) of the molecular ion generates fragment ions, and the resulting fragmentation pattern can help confirm the structure. Common fragmentation pathways for quinolines include the loss of small, stable molecules like HCN from the heterocyclic ring. rsc.org For alkyl halides, alpha-cleavage (breaking the bond next to the carbon-halogen bond) is a common fragmentation pattern that leads to a resonance-stabilized cation. youtube.com Analysis of these fragments helps piece together the molecular structure.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. nih.gov The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption (λmax) are characteristic of the molecule's electronic structure. mdpi.com

The quinoline ring system exhibits characteristic π→π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. researchgate.net

Bromine atoms , as electron-withdrawing groups, can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) depending on their position and interaction with other groups.

The hydroxyl group (-OH) is an auxochrome (a group that modifies the light-absorbing properties of a chromophore) and, as an electron-donating group, typically causes a bathochromic shift of the π→π* transitions.

The UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent (e.g., methanol, ethanol) and measuring its absorbance across the UV-visible range. rsc.orgmdpi.com The resulting spectrum, with its characteristic λmax values, serves as a fingerprint for the compound's electronic system and can be used for quantitative analysis. nih.gov

Table 3: Example UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound Type | Solvent | λmax (nm) | Transition Type |

| Quinoline | Ethanol (B145695) | ~280, ~350 | π→π, n→π |

| Ruthenium-Quinoline Complex | N/A | 337, 389, 434, 502, 537 | π–π* and MLCT |

| Pyrazoloquinoline Derivatives | N/A | up to 900 | π→π* |

| Data sourced from studies on various quinoline derivatives. nih.govscielo.br |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is the standard method for determining the purity of pharmaceutical compounds and for analyzing reaction progress and byproducts. pensoft.netnih.gov

Developing an HPLC method for this compound involves several key steps: thermofisher.com

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is typically used for the analysis of moderately polar heterocyclic compounds. The nonpolar stationary phase separates compounds based on their hydrophobicity.

Mobile Phase Selection: The mobile phase usually consists of a mixture of water (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The ratio of these solvents is optimized to achieve good separation (resolution) between the main compound and any impurities in a reasonable analysis time.

Detector Selection: A UV detector is commonly used for aromatic compounds like quinolines, as they absorb strongly in the UV region. The detector is set to a wavelength where the analyte has maximum absorbance (one of its λmax values) to ensure high sensitivity.

Method Validation: Once developed, the method is validated to ensure it is accurate, precise, reproducible, and specific for the intended analysis. pensoft.net This includes determining the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

HPLC can also be used to determine physicochemical properties, such as lipophilicity (log P), by correlating the retention time of a compound with those of known standards. researchgate.net

Table 4: Example Parameters for an RP-HPLC Method for a Heterocyclic Compound

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Methanol/Water or Acetonitrile/Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at a λmax of the analyte (e.g., 314 nm) |

| Injection Volume | 10 - 20 µL |

| These parameters are illustrative and require optimization for the specific analyte. rsc.orgpensoft.netresearchgate.net |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry, valued for its speed, simplicity, and low cost. rsc.orgquora.com It is a standard laboratory procedure for monitoring the progress of organic reactions involving stainable or UV-active compounds. quora.com In the synthesis of brominated quinolines, such as the bromination of a quinolinol to yield 6,8-Dibromoquinolin-5-ol, TLC is employed to qualitatively track the conversion of reactants to products. rsc.orgquora.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. quora.com The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or solvent mixture). As the mobile phase ascends the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. quora.com For instance, in the synthesis of quinoline derivatives, a mobile phase of hexane-acetone or hexane-ethyl acetate is often effective. rsc.orgnih.gov

By comparing the spots of the reaction mixture over time to reference spots of the starting material and (if available) the pure product, a chemist can visually assess the reaction's progress. rsc.org The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation. quora.com In the case of synthesizing 6,8-Dibromoquinolin-5-ol, one would monitor for the consumption of the starting quinolinol and the emergence of the dibrominated product, which would have a different Retention Factor (Rf) value due to the change in polarity from the addition of two bromine atoms. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. rsc.org

Table 1: Illustrative TLC Monitoring Data for the Bromination of a Quinolinol

This table provides a representative example of how TLC data would be recorded and interpreted during the synthesis of a dibrominated quinolinol.

| Time Point | Starting Material (SM) Rf | Product (P) Rf | Observations | Reaction Status |

| T = 0 hr | 0.65 | - | Strong SM spot, no product visible. | Initiated |

| T = 1 hr | 0.65 | 0.40 | Faint product spot, strong SM spot. | In Progress |

| T = 2 hr | 0.65 | 0.40 | Equal intensity spots for SM and P. | In Progress |

| T = 4 hr | 0.65 | 0.40 | Faint SM spot, strong product spot. | Nearing Completion |

| T = 6 hr | - | 0.40 | No visible SM spot, strong product spot. | Complete |

Note: Rf values are hypothetical and for illustrative purposes. The mobile phase used was a 3:1 mixture of hexane (B92381) and ethyl acetate.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For complex heterocyclic molecules like "this compound," this method is the gold standard for unambiguous structural elucidation. It allows for the definitive determination of atomic connectivity, bond lengths, bond angles, and stereochemistry.

The technique was used to confirm the structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, a related quinoline salt, which was found to crystallize in the triclinic P-1 space group. mdpi.com Such analysis reveals not only the molecular structure itself but also details about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the material's bulk properties. mdpi.comresearchgate.net For instance, studies on methylene-bridged diquinoline compounds have used crystallography to analyze how bromination affects their ability to act as versatile lattice inclusion host molecules. researchgate.net

To obtain a crystal structure, a high-quality single crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The final output is a detailed model of the molecular and crystal structure.

Table 2: Representative Crystallographic Data for a Quinoline Bromide Derivative

This table presents typical crystallographic parameters obtained from a single-crystal X-ray diffraction analysis, based on data for a related quinoline compound. mdpi.com

| Parameter | Example Value |

| Chemical Formula | C27H32BrNO2 · CH3CN |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234(5) |

| b (Å) | 14.5678(9) |

| c (Å) | 19.8765(12) |

| α (°) | 85.432(1) |

| β (°) | 80.123(2) |

| γ (°) | 75.987(3) |

| Volume (ų) | 2789.1(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.256 |

| Final R index [I > 2σ(I)] | R1 = 0.045 |

Note: Data is illustrative and based on a published structure for a different quinoline bromide derivative to exemplify the output of an X-ray crystallographic analysis. mdpi.com

Principles of Analytical Method Development and Validation in Chemical Research

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. numberanalytics.comdemarcheiso17025.com This is a critical aspect of chemical research, as it ensures the accuracy, reliability, and consistency of experimental results. numberanalytics.com The objective is to confirm that every future measurement will be sufficiently close to the unknown true value of the analyte in the sample. demarcheiso17025.com A validation protocol is typically drafted before initiating the validation process, outlining the purpose, scope, procedures, and acceptance criteria. acs.org

Method validation is built upon several key performance characteristics. numberanalytics.comelementlabsolutions.com These parameters are systematically evaluated to provide a high degree of assurance that the method will consistently perform as expected. acs.org

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.orgelementlabsolutions.com For chromatographic methods, this is often demonstrated by achieving baseline resolution of at least 1.5 between the analyte peak and the nearest eluting peaks. demarcheiso17025.com

Linearity : This parameter measures the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the calibration curve. researchgate.net

Accuracy : Accuracy expresses the closeness of the results obtained by the method to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. numberanalytics.comelementlabsolutions.com

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It reflects the degree of scatter in the results and is usually expressed as the relative standard deviation (RSD) of a series of measurements. elementlabsolutions.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as pH, mobile phase composition, or temperature. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. numberanalytics.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Definition | Common Acceptance Criteria (Example for HPLC) |

| Specificity | The ability to measure the analyte accurately in the presence of interferences. elementlabsolutions.com | Peak for the analyte is pure and well-resolved from other peaks (Resolution > 1.5). demarcheiso17025.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. numberanalytics.com | Correlation coefficient (R²) ≥ 0.999. researchgate.net |

| Accuracy | The closeness of test results to the true value. acs.org | Mean recovery of 98.0% to 102.0% of the nominal concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com | No significant change in results when parameters (e.g., pH ±0.2, mobile phase % ±2) are varied. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. numberanalytics.com | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |

Computational and Theoretical Investigations of Brominated Quinoline Systems

Molecular Modeling Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For brominated quinoline (B57606) systems, these studies are crucial for understanding their three-dimensional structure and how they interact with their environment.

Conformational Analysis: The core quinoline structure is an aromatic, bicyclic system that is inherently planar. researchgate.net Computational geometry optimizations, typically performed using Density Functional Theory (DFT), confirm this planarity. For substituted quinolines, such as 6,8-Dibromoquinolin-5-ol (B13140585), the primary conformational flexibility arises from the orientation of substituents, particularly the hydroxyl group. The orientation of the -OH group relative to the nitrogen atom and the bromine substituents can influence the molecule's dipole moment and its potential for intramolecular hydrogen bonding. However, the quinoline ring system itself is rigid, and the heavy bromine atoms and the hydroxyl group are generally expected to lie in the plane of the ring to maximize electronic conjugation. Studies on similar halogenated quinolinones have confirmed the planarity of the core structure. scielo.br

Intermolecular Interactions: In the solid state, particularly for the hydrobromide salt form, intermolecular forces dictate the crystal packing and physical properties. Molecular modeling can predict and analyze these interactions:

Hydrogen Bonding: The most significant interaction in 6,8-Dibromoquinolin-5-ol hydrobromide is expected to be the hydrogen bond between the protonated quinolinium nitrogen (N-H+) and the bromide anion (Br-). Additionally, the 5-hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to complex networks. nih.gov Computational studies on similar systems, such as 8-hydroxyquinoline (B1678124) dimers, have shown the formation of strong O-H···N hydrogen bonds. nih.gov

π-π Stacking: The planar quinoline rings can stack on top of each other, an interaction driven by van der Waals forces and electrostatic interactions between the π-electron clouds. The stacking distance and offset are key parameters determined in modeling studies.

Halogen Bonding: The bromine atoms at positions 6 and 8 can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as the oxygen of a hydroxyl group or the bromide anion from another molecule. beilstein-journals.orgmdpi.commdpi.com

These interactions collectively determine the crystal lattice energy and the macroscopic properties of the material. Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of these interactions in condensed phases.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), provide detailed information about the electronic distribution and intrinsic reactivity of molecules.

Electronic Structure: DFT calculations performed on 5,7-dibromo-8-hydroxyquinoline, a close isomer of the target compound, using the B3LYP functional and 6-31G* basis set, have elucidated the effect of bromine substitution on the electronic structure. researchgate.net The inclusion of heavy bromine atoms and the electron-donating hydroxyl group significantly alters the charge distribution across the quinoline ring compared to the parent molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. For quinoline derivatives, the HOMO is typically distributed over the entire bicyclic system, while the LUMO is also delocalized. The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.netekb.eg DFT studies on various quinoline derivatives show that the nature and position of substituents can tune this energy gap. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. ukm.edu.my For a brominated quinolinol, these maps would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and quinolinium groups, as well as on the outer face of the bromine atoms (the σ-hole), highlighting sites for nucleophilic attack and halogen bonding, respectively. scielo.br

Reactivity Predictions: From the calculated electronic properties, several reactivity descriptors can be derived. These global descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of the electrophilic character. |

Table 1: Global Reactivity Descriptors from Conceptual DFT.

These parameters, calculated from the HOMO and LUMO energies, allow for a comparison of the reactivity of different brominated quinoline derivatives and predict their behavior in chemical reactions. ekb.egnih.gov For example, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.

Mechanistic Insights Derived from Computational Approaches for Quinoline Synthesis

Bromination of Quinolinols: The synthesis likely involves the bromination of a quinolin-5-ol precursor. The key mechanistic questions that computation can address are the regioselectivity (why bromination occurs at positions 6 and 8) and the reaction pathway.

Electrophilic Aromatic Substitution: The bromination of the electron-rich phenol ring of quinolin-5-ol is an electrophilic aromatic substitution reaction. DFT calculations can model the reaction intermediates and transition states. By calculating the activation energies for bromine addition at different positions on the ring, the preferred sites of substitution can be predicted. The stability of the intermediate sigma complexes (Wheland intermediates) is a key factor. The positions ortho and para to the powerful activating hydroxyl group are electronically favored. Computational analysis of the charge distribution and Fukui functions (which indicate local reactivity) on the quinolin-5-ol ring would likely show that the C6 and C8 positions are most susceptible to electrophilic attack. researchgate.net

Classical Quinoline Synthesis (e.g., Skraup Synthesis): If the quinoline core itself is constructed, classical methods like the Skraup or Doebner-von Miller synthesis might be employed, starting from a suitably substituted aniline (B41778). quimicaorganica.orgiipseries.org Computational studies can model these complex, multi-step reactions. For the Skraup synthesis, which involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, theoretical calculations can investigate:

The mechanism of acrolein formation from glycerol. iipseries.org

The energetics of the initial Michael addition of the aniline to acrolein. nih.gov

The transition state for the acid-catalyzed electrophilic cyclization onto the aromatic ring.

The final oxidation steps leading to the aromatic quinoline system.

By mapping the potential energy surface for the entire reaction, computational approaches can identify the rate-determining step and provide a detailed, dynamic picture of the synthesis. nih.gov

Theoretical Prediction of Spectroscopic Parameters

DFT calculations allow for the in silico prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (δ) and coupling constants (J). nih.govruc.dk

1H and 13C Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 6,8-Dibromoquinolin-5-ol, its theoretical 1H and 13C NMR spectra can be generated. ekb.egmdpi.com These predicted spectra can be compared to experimental data to confirm assignments. For instance, calculations would predict the downfield shift of aromatic protons and carbons adjacent to the electronegative bromine, oxygen, and nitrogen atoms. A study on 5,7-dibromo-8-hydroxyquinoline provides a close reference for the expected vibrational frequencies. researchgate.net

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities, allowing for the simulation of infrared (IR) and Raman spectra. researchgate.net

Frequency Calculations: Theoretical vibrational analysis helps in the assignment of complex experimental spectra. Key predicted vibrational modes for 6,8-Dibromoquinolin-5-ol would include:

O-H stretching (around 3400-3600 cm-1)

N-H+ stretching in the hydrobromide salt

C=C and C=N stretching of the aromatic rings (typically 1400-1600 cm-1)

C-Br stretching (in the far-IR region, typically below 700 cm-1)

In-plane and out-of-plane C-H bending modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor for better agreement. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govrsc.orgresearchgate.net

Excitation Energies and Oscillator Strengths: TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijcce.ac.ir For quinoline systems, the main absorptions are due to π → π* transitions within the aromatic system. researchgate.netmdpi.com Calculations can predict the wavelength of maximum absorption (λmax) and help assign specific electronic transitions to the observed spectral bands. The results can also be used to understand how solvent polarity affects the electronic transitions (solvatochromism) by incorporating a polarizable continuum model (PCM) in the calculations. ijcce.ac.ir

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts | DFT (GIAO) | δ (1H), δ (13C) for structure elucidation |

| Vibrational Frequencies | DFT (Frequency Analysis) | IR/Raman band positions and assignments |

| UV-Vis Absorption | TD-DFT | λmax, oscillator strength, transition assignments |

Table 2: Summary of Theoretical Spectroscopic Prediction Methods.

Studies on Intermolecular Interactions (e.g., halogen bonding, anion-π interactions, in chemical systems)

The presence of bromine atoms and a protonated quinolinium ring in this compound makes it a prime candidate for engaging in sophisticated non-covalent interactions that are of great interest in supramolecular chemistry and crystal engineering.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base (e.g., N, O, S, or an anion). mdpi.com This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. beilstein-journals.org

In Brominated Quinolines: The bromine atoms at positions 6 and 8 of the quinoline ring are capable of acting as halogen bond donors. In the crystal structure of the hydrobromide salt, these bromine atoms could form C-Br···Br⁻ or C-Br···O interactions. Computational methods like DFT can be used to model these interactions, calculating their binding energies, optimal geometries (which are typically linear), and the characteristics of the σ-hole on the bromine atoms. mdpi.com Studies on other brominated heterocycles have computationally and experimentally confirmed the existence and importance of these bonds in directing crystal packing. nih.gov

Anion-π Interactions: Anion-π interactions are attractive forces between an anion and the face of an electron-deficient π-system. rsc.orgresearchgate.net While aromatic rings are often considered electron-rich, the quinoline ring, especially when protonated to the quinolinium cation, becomes significantly electron-deficient.

In the Quinolinium System: The bromide anion (Br⁻) can interact favorably with the electron-deficient π-system of the 6,8-dibromoquinolinium cation. This interaction is primarily electrostatic. rsc.org Theoretical studies are essential for characterizing these interactions, as they can be subtle and difficult to distinguish from other forces experimentally. High-level quantum chemical calculations can precisely determine the interaction energy between the bromide ion and the quinolinium ring, typically in the range of 20-50 kJ/mol. researchgate.net The calculations can also map the potential energy surface to find the most stable position for the anion, which is usually centered over the electron-deficient ring. nih.gov The presence of two electron-withdrawing bromine atoms further enhances the electron-deficient nature of the π-system, likely strengthening any potential anion-π interaction.

These computational investigations provide a fundamental understanding of the non-covalent forces that govern the structure and properties of this compound, offering predictive power for crystal engineering and materials design.

Academic Research Applications in Chemical Sciences Excluding Biological and Pharmaceutical Contexts

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The 6,8-dibromo-5-hydroxyquinoline scaffold serves as a versatile intermediate for the synthesis of more complex organic molecules. The presence of two bromine atoms at positions 6 and 8, a hydroxyl group at position 5, and the nitrogen atom within the quinoline (B57606) ring system provides multiple reactive sites for functionalization. Organic chemists can selectively target these positions to build intricate molecular architectures.

The bromine atoms are particularly useful as they can be substituted or participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions. The quinoline nitrogen can be quaternized or participate in coordination chemistry. This multi-functionality allows for the divergent synthesis of a wide array of derivatives from a single starting material. For instance, derivatives of the related 6,7-dibromoquinoline-5,8-dione (B3062177) are known to be versatile building blocks for synthesizing more complex organic molecules. smolecule.com

Applications in Organic Reaction Development

The reactivity of the carbon-bromine bonds in 6,8-Dibromoquinolin-5-ol (B13140585) hydrobromide makes it a valuable substrate for the development and optimization of various organic reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of C-C, C-N, and C-O bonds.

C-C Bond Formation: The bromo-substituents can readily participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids to form biaryl or styryl derivatives, respectively. smolecule.comresearchgate.net Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties. These reactions are crucial for constructing conjugated systems often explored in materials science. The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ has been shown to be effective in the coupling of challenging substrates, such as aryl chlorides, and similar principles can be applied to dibromoquinolines. nih.gov

C-N and C-O Bond Formation: The Buchwald-Hartwig amination allows for the introduction of various amine functionalities by coupling with primary or secondary amines. This is a powerful method for creating new ligands or intermediates for further derivatization. Similarly, C-O bond formation can be achieved through coupling with alcohols or phenols. The choice of ligands, such as dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs), can significantly influence the efficiency and selectivity of these transformations. nih.gov

The differential reactivity of the two bromine atoms could also be exploited for sequential or site-selective cross-coupling reactions, further enhancing the synthetic utility of this compound in the development of new reaction methodologies.

Research in Coordination Chemistry and Ligand Design for Metal Ion Complexation

8-Hydroxyquinoline (B1678124) and its derivatives are classic ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. scirp.orgscirp.org The 6,8-dibromo-5-hydroxyquinoline core, with its nitrogen and hydroxyl oxygen atoms, acts as a bidentate chelating agent. The electronic properties of the ligand, and consequently the properties of the resulting metal complexes, are significantly influenced by the two electron-withdrawing bromine atoms.

Researchers in coordination chemistry utilize such ligands to:

Synthesize Novel Metal Complexes: The compound can be reacted with various metal salts to prepare new coordination compounds with potentially interesting structural, electronic, and magnetic properties. For example, novel cobalt, nickel, and iron complexes based on a pentadentate 8-hydroxyquinoline-di(2-picolyl)amine ligand have been synthesized and characterized. rsc.org Similarly, Cu(II) and Zn(II) complexes of new 8-hydroxyquinoline Schiff bases have been investigated. acs.org

Study the Influence of Substituents: The bromo substituents modify the Lewis basicity of the donor atoms and can induce steric effects, which in turn affect the coordination geometry, stability, and reactivity of the metal complexes. The study of these complexes provides fundamental insights into ligand-metal interactions.

Develop Catalysts: Metal complexes derived from quinoline-based ligands are explored as catalysts in various organic transformations. The electronic and steric tuning afforded by the bromo and hydroxyl groups can be used to modulate the catalytic activity and selectivity of the metal center.

The general structure of a metal complex with 6,8-Dibromoquinolin-5-ol is depicted below:

| Metal Ion (M) | Ligand | Coordination Sites | Potential Geometry |

| Various transition metals | 6,8-Dibromoquinolin-5-ol | N, O | Octahedral, Square Planar, etc. |

Exploration in Material Science Research

The quinoline scaffold is a key component in many organic electronic materials. Derivatives of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), are famous for their use as electron transporters and emitters in organic light-emitting diodes (OLEDs). The introduction of heavy atoms like bromine into the quinoline framework can influence the photophysical properties of the resulting materials.

6,8-Dibromoquinolin-5-ol hydrobromide can be used as a precursor in the synthesis of novel materials for applications such as:

Organic-Inorganic Hybrid Materials: The chelating nature of the 5-hydroxyquinoline (B119867) moiety allows for its incorporation into metal-organic frameworks (MOFs) or other hybrid materials. The bromine atoms can serve as handles for further post-synthetic modification of these materials.

Electron Carriers: The electron-deficient nature of the dibrominated quinoline ring suggests that materials derived from this compound could exhibit good electron-transporting properties, which is a desirable characteristic for n-type organic semiconductors. The unique electronic properties of related compounds like 6,7-dibromoquinoline-5,8-dione make them suitable for use in organic electronic devices. smolecule.com

While specific material properties are beyond the scope of this discussion, the fundamental molecular structure of this compound makes it a promising candidate for exploration in the design of new functional materials.

Development of Fluorescent Chemosensors

8-Hydroxyquinoline and its derivatives are widely employed as fluorophores in the design of chemosensors for metal ions. nanobioletters.comrsc.orgarabjchem.org The fluorescence of the quinoline ring is often quenched in the free ligand but can be significantly enhanced upon complexation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).

The design of fluorescent chemosensors based on the 6,8-dibromo-5-hydroxyquinoline scaffold involves the following principles:

Fluorophore-Receptor System: The quinoline ring acts as the signaling unit (fluorophore), while the N,O-chelating site serves as the receptor for the target metal ion.

Modulation of Photophysical Properties: The binding of a metal ion to the chelating site rigidifies the molecular structure and can inhibit non-radiative decay pathways, leading to an increase in fluorescence intensity. The heavy bromine atoms can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.

Selectivity: The selectivity of the chemosensor for a particular metal ion is determined by factors such as the stability of the resulting complex, the coordination geometry preference of the metal ion, and the electronic and steric environment of the binding pocket. The bromo substituents can play a role in fine-tuning this selectivity.

The underlying chemical principle is the change in the electronic structure of the quinoline ring upon metal ion coordination, which alters its absorption and emission properties. Researchers can systematically modify the quinoline core, for instance by introducing different substituents, to develop sensors with high sensitivity and selectivity for specific metal ions.

Future Perspectives and Emerging Research Directions for Brominated Quinolines

Development of More Sustainable and Green Synthetic Protocols

The chemical and pharmaceutical industries are increasingly moving towards "green chemistry" to minimize their environmental impact. rsc.org This has led to a paradigm shift from conventional synthetic methods, which often involve hazardous reagents, harsh reaction conditions, and significant waste generation, to more sustainable and eco-friendly protocols for synthesizing quinoline (B57606) derivatives. thieme-connect.comnih.gov

Future research in this area is centered on several key strategies:

Green Catalysts: The development and application of environmentally benign catalysts are at the forefront of sustainable quinoline synthesis. thieme-connect.com This includes the use of p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix thieme-connect.comarene (CX4SO3H), cerium nitrate, and ammonium (B1175870) acetate (B1210297). thieme-connect.com Nanoparticle-based catalysts, such as TiO2-Al2O3-ZrO2 and chitosan-derived copper nanoparticles, are also gaining attention due to their high efficiency and reusability. rsc.org

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a critical aspect of sustainable synthesis. researchgate.net Water and ethanol (B145695) are increasingly being used as reaction media. thieme-connect.comresearchgate.net Ionic liquids and deep eutectic solvents (DES) are also being explored as environmentally friendly solvent systems. researchgate.net

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses are emerging as energy-efficient alternatives to conventional heating methods. nih.govmdpi.com These techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov Microwave-assisted synthesis, for instance, has been shown to improve the efficiency of the Skraup synthesis and other multicomponent reactions. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): One-pot and multicomponent reactions are highly efficient processes that combine multiple reaction steps into a single operation, thereby reducing waste, solvent consumption, and energy input. rsc.orgthieme-connect.com These strategies are being increasingly employed for the synthesis of complex quinoline derivatives. rsc.org

Metal-Free Synthesis: The development of metal-free synthetic routes is another important goal to avoid the environmental and economic issues associated with transition metal catalysts. researchgate.net This includes the use of photocatalysts and radical-promoted cyclizations. rsc.orgresearchgate.net

The following table summarizes some of the green synthetic methodologies being developed for quinoline synthesis.

| Green Chemistry Approach | Examples of Application in Quinoline Synthesis | Key Advantages |

| Green Catalysts | p-toluenesulfonic acid, para-sulfonic acid calix thieme-connect.comarene, cerium nitrate, nanoparticle catalysts (e.g., TiO2-Al2O3-ZrO2) rsc.orgthieme-connect.com | High efficiency, reusability, reduced waste rsc.org |

| Alternative Solvents | Water, ethanol, ionic liquids, deep eutectic solvents (DES) thieme-connect.comresearchgate.net | Reduced toxicity, biodegradability, improved safety researchgate.net |

| Energy-Efficient Techniques | Microwave-assisted synthesis, ultrasound-assisted synthesis researchgate.netnih.govmdpi.com | Reduced reaction times, lower energy consumption, higher yields researchgate.netnih.gov |

| Process Intensification | One-pot reactions, multicomponent reactions (MCRs) rsc.orgthieme-connect.com | Increased atom economy, reduced waste and solvent use rsc.orgthieme-connect.com |

| Metal-Free Synthesis | Use of photocatalysts, radical-promoted reactions rsc.orgresearchgate.net | Avoids heavy metal contamination, lower cost researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the design and optimization of reactions for brominated quinolines. semanticscholar.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.netacs.org

Key areas where AI and ML are making an impact include:

Reaction Prediction: ML models are being developed to predict the products of chemical reactions given the reactants and reagents. researchgate.netacs.org This can help chemists to identify viable synthetic routes and avoid unproductive experiments. For example, a model might predict the debromination of a brominated quinolone as a more probable outcome than the reduction of the pyridine (B92270) ring under certain conditions. acs.org

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity. semanticscholar.orgbeilstein-journals.org This is often achieved through a process of automated "self-optimization" where the algorithm suggests new experimental conditions based on the results of previous experiments. semanticscholar.org

Design of Novel Molecules: AI and ML can be used to design new quinoline derivatives with specific desired properties. mdpi.commdpi.com By learning the relationship between molecular structure and biological activity, these models can suggest new compounds that are more likely to be effective drug candidates. mdpi.com For instance, ML has been used to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com

Retrosynthesis Planning: Large language models (LLMs) are showing promise in navigating the complex challenge of retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. arxiv.org

The table below illustrates the potential applications of AI and ML in the synthesis of brominated quinolines.

| AI/ML Application | Description | Potential Impact on Brominated Quinoline Synthesis |

| Reaction Prediction | Predicting the major product of a chemical reaction. researchgate.netacs.org | Faster identification of successful synthetic pathways. |

| Reaction Optimization | Fine-tuning reaction parameters to improve yield and selectivity. semanticscholar.orgbeilstein-journals.org | More efficient and cost-effective synthesis of target compounds. |

| Molecular Design | Generating novel molecular structures with desired properties. mdpi.commdpi.com | Accelerated discovery of new brominated quinoline-based drugs. |

| Retrosynthesis | Planning synthetic routes from target molecules to starting materials. arxiv.org | More efficient and innovative approaches to complex syntheses. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The development of novel reactivity patterns and chemical transformations is crucial for expanding the chemical space of brominated quinolines and creating new functionalized derivatives. rsc.org Researchers are actively exploring new ways to selectively modify the quinoline scaffold.

Emerging areas of research include:

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for modifying the quinoline ring. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates and allows for the introduction of a wide range of functional groups at various positions. mdpi.comnih.gov

Domino and Cascade Reactions: Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are being developed to construct complex and highly functionalized quinolines in a single step. thieme-connect.comrsc.org For example, an Fe(III)-catalyzed domino aza-Michael/aldol/aromatization reaction has been reported for the synthesis of functionalized quinolines. thieme-connect.com

Photocatalytic Reactions: The use of visible-light photocatalysis is enabling new and previously inaccessible chemical transformations for the synthesis and functionalization of quinolines. mdpi.com This includes photo-induced oxidative cyclization and the use of photocatalysts for radical-promoted reactions. rsc.orgmdpi.com

Novel Bromination and Halogenation Techniques: While bromination is a well-established reaction, researchers continue to investigate new reagents and conditions for the regioselective bromination of quinolines. researchgate.netacgpubs.orgresearchgate.netresearchgate.net This includes the use of N-bromosuccinimide (NBS) and exploring bromination in strong acids to achieve specific substitution patterns. researchgate.netnuph.edu.ua

Deconstruction and Reconstruction of Heterocycles: Innovative strategies involving the deconstruction of other heterocyclic systems, such as isoquinolines, are being used to construct novel 3-functionalized quinolines. rsc.org

The following table provides examples of novel reactivity patterns being explored for quinoline synthesis and functionalization.

| Reactivity Pattern | Description | Example |

| C-H Functionalization | Direct activation and modification of C-H bonds on the quinoline ring. mdpi.comnih.gov | Ruthenium-catalyzed aza-Michael addition and intramolecular annulation. mdpi.com |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. thieme-connect.com | Fe(III)-catalyzed domino aza-Michael/aldol/aromatization. thieme-connect.com |

| Photocatalysis | Using light to initiate chemical reactions. rsc.orgmdpi.com | Photo-induced synthesis of quinoline derivatives using a metal-free photoredox catalyst. rsc.org |

| Regioselective Halogenation | Controlling the position of halogen substitution on the quinoline ring. researchgate.netacgpubs.orgresearchgate.netresearchgate.net | Monobromination of isoquinoline (B145761) in concentrated H2SO4 using NBS. researchgate.net |

| Heterocycle Scaffolding | Using other heterocyclic rings as building blocks for quinoline synthesis. rsc.org | Synthesis of 3-functionalized quinolines from N-isoquinolinium salts. rsc.org |

Advancements in Characterization Techniques for Complex Systems

The synthesis of novel and complex brominated quinoline derivatives necessitates the use of advanced characterization techniques to unambiguously determine their structures and properties.

Key analytical methods and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as 1H-1H COSY and NOESY, are indispensable for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. nih.govacs.org These techniques were crucial in confirming the structure of a novel 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of newly synthesized compounds. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. acs.org This technique is essential for confirming the stereochemistry and conformation of complex molecules.

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are used to identify the presence of specific functional groups within the molecule. acs.org

Elemental Analysis: This technique provides the percentage composition of elements in a compound, which is used to confirm the empirical formula. nuph.edu.uanih.gov

The table below highlights the role of various characterization techniques in the study of brominated quinolines.

| Characterization Technique | Information Obtained | Example of Application |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, stereochemistry, and conformation. nih.govacs.org | Confirmation of the structure of 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.gov |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. acs.org | Determination of the molecular formula of new quinoline derivatives. |

| X-ray Crystallography | Three-dimensional molecular structure and crystal packing. acs.org | Unambiguous determination of the structure of novel brominated quinolines. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. acs.org | Identification of carbonyl and N-H groups in quinoline derivatives. |

| Elemental Analysis | Percentage composition of elements. nuph.edu.uanih.gov | Confirmation of the empirical formula of synthesized compounds. |

Theoretical Advancements in Understanding Brominated Quinoline Reactivity and Properties

Theoretical and computational chemistry are playing an increasingly important role in understanding the reactivity and properties of brominated quinolines at the molecular level. researchgate.netmdpi.com These methods provide insights that can guide experimental work and accelerate the discovery of new compounds with desired characteristics.

Key theoretical approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and reactivity of molecules. researchgate.net These calculations can help to predict the most likely sites for electrophilic or nucleophilic attack and to understand reaction mechanisms. researchgate.netdoaj.org

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein. nih.gov It is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how molecules behave over time. nih.govnih.gov They can be used to study the stability of ligand-protein complexes and to understand how a molecule's conformation changes in different environments. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent derivatives.

The following table summarizes the application of theoretical methods in the study of brominated quinolines.

| Theoretical Method | Application | Insights Gained |

| Quantum Chemical Calculations | Predicting reactivity and reaction mechanisms. researchgate.netdoaj.org | Understanding the regioselectivity of bromination reactions. researchgate.net |

| Molecular Docking | Predicting the binding of molecules to biological targets. nih.gov | Identifying potential brominated quinoline-based enzyme inhibitors. nih.gov |

| Molecular Dynamics Simulations | Studying the dynamic behavior of molecules and their complexes. nih.govnih.gov | Assessing the stability of brominated quinoline-protein interactions. nih.govnih.gov |

| QSAR | Relating molecular structure to biological activity. nih.gov | Guiding the design of more potent brominated quinoline derivatives. |

Q & A

Q. What are the recommended analytical methods for determining the purity of 6,8-Dibromoquinolin-5-ol hydrobromide in experimental settings?

To assess purity, high-performance liquid chromatography (HPLC) with UV detection is widely employed. For instance, accuracy studies on hydrobromide derivatives (e.g., Eletriptan hydrobromide) demonstrate that triplicate analyses yield recoveries of 98.01–100.05% with relative standard deviation (RSD) values ≤0.2437% . Melting point determination (e.g., 54–55°C for brominated quinoxaline analogs) and elemental analysis further validate purity .

Q. How should researchers design in vivo studies to assess the pharmacological activity of this compound?

Adopt a controlled animal model with standardized dosing protocols. For example, Swiss albino mice (20–25 g) can be divided into groups (n=6) and treated orally for 27 days. Pharmacological endpoints (e.g., cognitive function) may involve inducing conditions via scopolamine hydrobromide (20 mg/kg, i.p.) and comparing treated vs. control groups . Dose selection should follow preliminary toxicity assays.

Q. What are the key considerations for ensuring stability under varying storage conditions?

Stability studies should monitor degradation under temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Powder X-ray diffraction (PXRD) can detect crystallinity changes, as seen in galantamine hydrobromide formulations, where amorphous complexes exhibited reduced solubility but enhanced lipophilicity .

Advanced Research Questions

Q. How can solubility challenges in aqueous solutions be addressed during formulation development?

Solubility enhancement strategies include:

- Microemulsion systems : Use surfactants (e.g., Cremophor RH-40), co-solvents (ethanol), and oils (Labrafil) to form stable O/W microemulsions, improving transdermal flux by 2–3 fold .

- Amorphous complexes : Convert crystalline forms to amorphous states via co-precipitation, as demonstrated for galantamine hydrobromide, which reduced water solubility but increased lipophilicity in BnOH .

Q. What strategies resolve discrepancies between theoretical and observed molecular weights during structural characterization?

Discrepancies often arise from hydration, counterion interactions, or impurities. Confirm the structure using:

Q. How can synthesis be optimized to improve yield while minimizing by-products?

Key steps include:

- Controlled bromination : Use stoichiometric N-bromosuccinimide (NBS) in anhydrous conditions to target 6,8-dibromo positions.

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity fractions (≥97%), as seen in brominated quinoxaline derivatives .

- Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) or in situ IR spectroscopy.

Q. What experimental approaches investigate the compound’s mechanism in enzymatic inhibition studies?

- Kinetic assays : Measure inhibition constants (Ki) using varying substrate concentrations.

- Molecular docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock.

- Cellular models : Assess dose-dependent effects in IEC-6 cells, similar to studies on hydrobromide derivatives impacting microRNA expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.